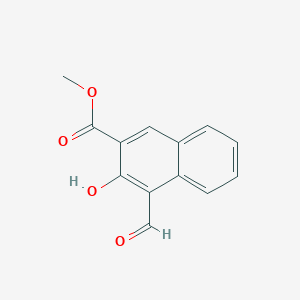

Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate

Description

Significance of Naphthalene (B1677914) Derivatives in Organic Synthesis

Naphthalene, the simplest polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene (B151609) rings, serves as a crucial building block in the chemical industry. Its unique structure and versatile reactivity make it an essential intermediate in the synthesis of a vast array of organic compounds. Naphthalene derivatives are integral to the manufacturing of dyes, pigments, pharmaceuticals, and agrochemicals. The ability to introduce various functional groups onto the naphthalene core allows for the fine-tuning of chemical and physical properties, leading to materials with specific desired characteristics.

The development of efficient and regioselective methods for synthesizing polysubstituted naphthalene derivatives is a significant area of focus in organic and pharmaceutical chemistry. These synthetic strategies are vital for creating complex molecules with potential therapeutic activities. The naphthalene scaffold is found in numerous biologically active natural products and approved drugs, which drives continuous research into new synthetic methodologies.

Overview of Functional Group Chemistry on Naphthalene Backbones

The chemical behavior of the naphthalene ring is characterized by its aromaticity, which makes it susceptible to electrophilic aromatic substitution reactions. The positions on the naphthalene ring are not equivalent; the C1 (alpha) position is generally more reactive towards electrophiles than the C2 (beta) position.

The introduction of functional groups onto the naphthalene backbone dramatically influences its reactivity and the orientation of subsequent substitutions. Electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), activate the ring, making it more susceptible to electrophilic attack and directing incoming groups to specific positions. Conversely, electron-withdrawing groups, like nitro (-NO₂) or formyl (-CHO), deactivate the ring and direct substitution to different positions. The interplay between multiple substituents can lead to complex but predictable reactivity patterns, enabling the strategic synthesis of highly functionalized naphthalene derivatives. Functional groups like formyl, hydroxyl, and carboxyl moieties on the naphthalene scaffold provide reactive sites for a wide range of chemical transformations, including esterification, reduction, and condensation reactions.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-17-13(16)10-6-8-4-2-3-5-9(8)11(7-14)12(10)15/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFUXYZIGVDKTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C(=C1O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Formyl 3 Hydroxynaphthalene 2 Carboxylate

Historical Context of Naphthalene (B1677914) Formylation and Esterification Reactions

The journey to synthesize complex naphthalene derivatives is built upon a foundation of classical organic reactions developed over more than a century. Early investigations into the functionalization of naphthalene laid the groundwork for the more refined methods used today.

Early Approaches to Formylated Naphthols and Naphthoic Acids

The introduction of a formyl group (-CHO) onto an aromatic ring, a process known as formylation, has been a subject of extensive study. For naphthols, which are hydroxyl derivatives of naphthalene, two classical methods have been historically significant for introducing a formyl group, typically at the ortho position to the hydroxyl group.

The Reimer-Tiemann reaction , first reported in the late 19th century, utilizes chloroform (B151607) (CHCl₃) and a strong base to generate dichlorocarbene (B158193) (:CCl₂), which then acts as the electrophile to attack the electron-rich naphthoxide ion. mychemblog.comunacademy.comwikipedia.orgbyjus.comallen.in This method, while effective for phenols and naphthols, often suffers from moderate yields and the formation of byproducts. mychemblog.com

Another key historical method is the Duff reaction , which employs hexamethylenetetramine (urotropine) as the formylating agent in an acidic medium, typically glycerol (B35011) and boric acid or acetic acid. uni.edu This reaction is particularly useful for the ortho-formylation of phenols and has been applied to naphthols as well. uni.edu The reaction proceeds through a complex mechanism involving the formation of an iminium ion intermediate that attacks the aromatic ring. uni.edu

The synthesis of naphthoic acids, the carboxylic acid derivatives of naphthalene, also has a rich history with several early methods being established. These include:

Carbonation of organometallic reagents: The reaction of a Grignard reagent, such as α-naphthylmagnesium bromide, with carbon dioxide has been a reliable method for producing α-naphthoic acid.

Hydrolysis of nitriles: The hydrolysis of naphthonitriles, often prepared from the corresponding halo-naphthalenes, provides a route to naphthoic acids.

Oxidation of alkylnaphthalenes: The oxidation of methylnaphthalenes using strong oxidizing agents could also yield the corresponding naphthoic acids.

Esterification of Naphthoic Acid Derivatives

The conversion of a carboxylic acid to an ester, known as esterification, is a fundamental reaction in organic synthesis. The most classical method is the Fischer-Speier esterification , or simply Fischer esterification, developed in 1895. chemistrylearner.commasterorganicchemistry.comnrochemistry.comorganic-chemistry.orgbyjus.com This reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemistrylearner.commasterorganicchemistry.comnrochemistry.comorganic-chemistry.orgbyjus.com The reaction is an equilibrium process, and to achieve high yields of the ester, either the alcohol is used in large excess or the water formed during the reaction is removed. masterorganicchemistry.combyjus.com This method has been widely applied to a variety of carboxylic acids, including naphthoic acid derivatives. For instance, 3-hydroxy-2-naphthoic acid can be reacted with methanol (B129727) in the presence of sulfuric acid to yield methyl 3-hydroxy-2-naphthoate. chemicalbook.com

Contemporary Synthetic Strategies for Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate and its Carboxylic Acid Precursor

Modern synthetic chemistry focuses on developing highly efficient, selective, and environmentally benign methods. The synthesis of this compound and its precursor, 4-formyl-3-hydroxynaphthalene-2-carboxylic acid, benefits from these advancements, particularly in the area of regioselective functionalization.

A plausible synthetic route commences with the readily available 2-naphthol (B1666908). Carboxylation of 2-naphthol via the Kolbe-Schmitt reaction yields 3-hydroxy-2-naphthoic acid, the key precursor for the target molecule. wikipedia.org The subsequent steps involve the regioselective introduction of a formyl group and esterification of the carboxylic acid.

Multi-Step Approaches from Naphthalene Derivatives and their Acylation

The synthesis of the target molecule is inherently a multi-step process that often involves the acylation of a pre-functionalized naphthalene core. evitachem.com Acylation, the introduction of an acyl group (-C(O)R), is a powerful tool for creating carbon-carbon bonds. While direct formylation is one approach, an alternative strategy could involve the introduction of a different acyl group that is later converted to a formyl group. However, for this specific target molecule, direct formylation of the 3-hydroxy-2-naphthoic acid precursor is the more direct route.

Carboxylation: 2-Naphthol is converted to 3-hydroxy-2-naphthoic acid.

Formylation: 3-Hydroxy-2-naphthoic acid is regioselectively formylated at the C-4 position to yield 4-formyl-3-hydroxynaphthalene-2-carboxylic acid.

Esterification: The carboxylic acid group of the formylated product is then esterified with methanol to produce the final product, this compound.

Alternatively, the order of formylation and esterification could be reversed, where methyl 3-hydroxy-2-naphthoate is first synthesized and then subjected to formylation.

Regioselective Functionalization Techniques for Naphthalene Systems

Achieving regioselectivity, the control of the position of the incoming functional group, is a central challenge in the synthesis of polysubstituted naphthalene derivatives. nih.govnih.govmdpi.comresearchgate.net The directing effect of existing substituents on the naphthalene ring plays a crucial role in determining the outcome of the reaction. In the case of 3-hydroxy-2-naphthoic acid, the hydroxyl group is a strong activating group and an ortho-, para-director, while the carboxylic acid group is a deactivating group and a meta-director. The interplay of these electronic effects, along with steric considerations, governs the position of formylation.

As a contemporary approach, the hexamethylenetetramine-mediated formylation, or Duff reaction, remains a relevant method for the ortho-formylation of phenols and naphthols. uni.edu For 3-hydroxy-2-naphthoic acid, the position ortho to the hydroxyl group and not sterically hindered is the C-4 position, making it the likely site for formylation.

More modern variations of formylation reactions that offer improved yields and milder conditions have also been developed. For instance, the use of paraformaldehyde as the formylating agent in the presence of a catalyst like magnesium chloride and triethylamine (B128534) has been reported for the formylation of 2-naphthol, yielding the ortho-formylated product. google.com

| Method | Formylating Agent | Typical Conditions | Reported Yield for Naphthols | Reference |

|---|---|---|---|---|

| Reimer-Tiemann Reaction | Chloroform (CHCl₃) | Strong base (e.g., NaOH), biphasic system | 38-48% for 2-hydroxy-1-naphthaldehyde (B42665) from β-naphthol | mychemblog.com |

| Duff Reaction | Hexamethylenetetramine | Glycerol, boric acid, 150-160°C | Variable, often higher than Reimer-Tiemann | uni.edu |

| Paraformaldehyde Method | Paraformaldehyde | MgCl₂, Et₃N, acetonitrile, then HCl hydrolysis | 73% for 2-naphthol | google.com |

| Paraformaldehyde Method | Paraformaldehyde | Methoxymagnesium catalyst | 60% for 2-naphthol | google.com |

The esterification of the resulting 4-formyl-3-hydroxynaphthalene-2-carboxylic acid can be achieved through various modern methods that overcome the equilibrium limitations of the Fischer esterification. A widely used contemporary method is the Steglich esterification , which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.orgnih.gov This method is known for its mild reaction conditions and high yields, even with sterically hindered alcohols and carboxylic acids. organic-chemistry.orgorganic-chemistry.orgnih.gov

| Method | Reagents | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Fischer Esterification | Alcohol, strong acid catalyst (e.g., H₂SO₄) | Heating, often with excess alcohol | Reversible, simple reagents | chemistrylearner.commasterorganicchemistry.comnrochemistry.comorganic-chemistry.orgbyjus.com |

| Steglich Esterification | Alcohol, DCC, catalytic DMAP | Room temperature, aprotic solvent | Mild conditions, high yields, suitable for sensitive substrates | organic-chemistry.orgorganic-chemistry.orgnih.gov |

Introduction of Hydroxyl and Carboxylate Groups

The strategic introduction of hydroxyl and carboxylate functionalities onto a pre-existing naphthalene core is a critical aspect of the synthesis of this compound. A common approach involves the use of naphthalene derivatives as starting materials. evitachem.com The synthesis of the carboxylic acid precursor, 4-formyl-3-hydroxynaphthalene-2-carboxylic acid, can be achieved through multi-step organic reactions that typically begin with the acylation of naphthalene derivatives, followed by oxidation processes. evitachem.com

One plausible pathway could involve the formylation of a 3-hydroxynaphthalene-2-carboxylic acid derivative. Formylation of activated aromatic compounds, such as naphthols, can be achieved through various methods. The Vilsmeier-Haack reaction, for instance, employs a phosphine-free palladium-catalyzed approach for the formylation of aryl and vinyl triflates. Another classic method is the Reimer-Tiemann reaction, which is used for the ortho-formylation of phenols and could be applicable to naphthol derivatives. wikipedia.orgresearchgate.net This reaction typically involves the treatment of a phenol (B47542) with chloroform in a basic solution to introduce a formyl group ortho to the hydroxyl group. wikipedia.org

The Vilsmeier-Haack reaction is another powerful tool for the formylation of electron-rich aromatic and heteroaromatic substrates. chemistrysteps.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring. chemistrysteps.com Given the electron-donating nature of the hydroxyl group on the naphthalene ring, this method presents a viable strategy for the introduction of the formyl group at the 4-position.

A hypothetical reaction sequence could begin with methyl 3-hydroxynaphthalene-2-carboxylate. The hydroxyl group at the 3-position would activate the naphthalene ring towards electrophilic aromatic substitution, directing the incoming formyl group to the adjacent 4-position.

Esterification Protocols for the Carboxylic Acid Precursor

The final step in the synthesis of the target compound is the esterification of its carboxylic acid precursor, 4-formyl-3-hydroxynaphthalene-2-carboxylic acid. This transformation can be accomplished through several established esterification protocols.

The Fischer esterification is a classic and widely used method that involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For the synthesis of this compound, this would entail reacting the carboxylic acid precursor with methanol under acidic conditions.

| Esterification Method | Reagents | General Conditions | Reference |

| Fischer Esterification | Carboxylic Acid, Alcohol, Acid Catalyst (e.g., H₂SO₄, HCl) | Typically refluxing the alcohol | masterorganicchemistry.com |

| DCC/DMAP Coupling | Carboxylic Acid, Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Room temperature in an aprotic solvent | orgsyn.org |

Alternatively, coupling agents can be employed for the esterification under milder conditions. The use of dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is a common and effective method for the synthesis of esters from carboxylic acids and alcohols. orgsyn.org This method is particularly useful for substrates that may be sensitive to the harsh acidic conditions of the Fischer esterification. In this protocol, DCC activates the carboxylic acid, which is then readily attacked by the alcohol to form the ester.

Organocatalytic and Metal-Catalyzed Cyclization Approaches to Naphthalene Skeletons

Electrophilic Cyclization Strategies

Electrophilic cyclization of functionalized alkynes offers a mild and efficient route to a variety of carbo- and heterocyclic compounds, including naphthalenes. evitachem.com This methodology allows for the regioselective synthesis of polysubstituted naphthalene derivatives under gentle reaction conditions. evitachem.com

A general strategy involves the 6-endo-dig electrophilic cyclization of appropriate arene-containing propargylic alcohols. This reaction can be initiated by various electrophiles such as iodine monochloride (ICl), iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and phenylselenyl bromide (PhSeBr). evitachem.com This approach is notable for its accommodation of various functional groups, making it a versatile tool in the synthesis of complex aromatic systems. evitachem.com

| Electrophile | Product Type | Typical Conditions | Reference |

| ICl | 2-Iodonaphthalenes | Room temperature, CH₃CN | evitachem.com |

| Br₂ | 2-Bromonaphthalenes | Room temperature, CH₃CN | evitachem.com |

| NBS | 2-Bromonaphthalenes | Elevated temperature (e.g., 50 °C) | evitachem.com |

Benzannulation Reactions

Benzannulation reactions represent another powerful strategy for the construction of naphthalene skeletons. These reactions involve the formation of a new benzene (B151609) ring fused to an existing ring system.

Organocatalytic benzannulation has emerged as a valuable method for the synthesis of polysubstituted arenes. These reactions often proceed through a cascade sequence, such as a Michael-Henry-dehydration-aromatization pathway, to construct the aromatic ring.

Metal-catalyzed benzannulation reactions also provide efficient routes to naphthalenes. For instance, gold(I) precatalysts have been shown to be effective in the cyclization reaction for the synthesis of polysubstituted naphthalenes.

Chemical Transformations and Reactivity Profiles of Methyl 4 Formyl 3 Hydroxynaphthalene 2 Carboxylate

Reactions Involving the Formyl Group

The formyl group is a highly reactive aldehyde functionality, susceptible to nucleophilic attack and oxidation/reduction reactions. Its position on the naphthalene (B1677914) ring, ortho to a hydroxyl group and peri to the ester, can introduce steric and electronic effects that modulate its reactivity.

The formyl group of Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate can be selectively reduced to a primary alcohol, yielding Methyl 3-hydroxy-4-(hydroxymethyl)naphthalene-2-carboxylate. This transformation is typically achieved using mild hydride-donating reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a particularly suitable reagent for this purpose. masterorganicchemistry.comcommonorganicchemistry.com It is a chemoselective agent that readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups like esters under standard conditions. masterorganicchemistry.comcdnsciencepub.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the formyl group. libretexts.org This initial attack breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. A subsequent workup step, typically involving a protic solvent like methanol (B129727), ethanol (B145695), or water, protonates the alkoxide to yield the final hydroxymethyl derivative. commonorganicchemistry.comlibretexts.org

Table 1: Typical Conditions for Selective Reduction of Aromatic Aldehydes

| Reagent | Solvent(s) | Temperature | Workup | Product |

|---|

The formyl group serves as an electrophile in carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid, ethyl cyanoacetate, or malononitrile. wikipedia.org

The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or pyridine, which deprotonates the active methylene compound to generate a stabilized carbanion (enolate). wikipedia.org This carbanion then acts as a nucleophile, attacking the formyl carbon of this compound. The resulting intermediate subsequently undergoes dehydration, often spontaneously, to yield a stable α,β-unsaturated product. The presence of the ortho-hydroxyl group on the naphthalene ring may influence the reaction rate and product stability through intramolecular hydrogen bonding. This synthetic route is valuable for extending the carbon framework and creating conjugated systems. scirp.orgscirp.org

Table 2: Knoevenagel Condensation of Aromatic Aldehydes

| Active Methylene Compound | Catalyst | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Malononitrile | Piperidine | Ethanol | Reflux | Dicyanovinyl derivative |

| Ethyl Cyanoacetate | Ammonium Acetate | Acetic Acid | Reflux | Cyanoacrylic ester derivative |

The formyl group readily undergoes condensation reactions with nitrogen nucleophiles, such as hydrazine (B178648) derivatives and semicarbazide (B1199961), to form hydrazones and semicarbazones, respectively. wikipedia.orgnih.gov These reactions are fundamental in derivatizing carbonyl compounds and synthesizing heterocyclic structures.

The synthesis involves the reaction of the aldehyde with the nitrogen-containing reagent, often in a protic solvent like ethanol and sometimes with a catalytic amount of acid. mdpi.comnih.gov The reaction proceeds via nucleophilic attack of the terminal nitrogen atom of the hydrazine or semicarbazide on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (an imine-type linkage). wikipedia.orgsathyabama.ac.in The formation of these stable, crystalline derivatives can be used for both structural elaboration and characterization purposes. nih.govorientjchem.org

Reactions Involving the Ester Moiety

The methyl ester group is a carboxylic acid derivative that is less reactive than the formyl group. However, it can undergo nucleophilic acyl substitution reactions under specific conditions, allowing for further modification of the molecule.

The methyl ester can be hydrolyzed to its corresponding carboxylic acid, 4-formyl-3-hydroxynaphthalene-2-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. jk-sci.comlibretexts.org

Base-catalyzed hydrolysis , also known as saponification, is the more common method. chemguide.co.uk It involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then expels a methoxide (B1231860) ion. The resulting carboxylic acid is immediately deprotonated by the base in the reaction medium to form a carboxylate salt. chemistrysteps.com This final deprotonation step is irreversible and drives the reaction to completion. libretexts.orgchemistrysteps.com An acidic workup is required to protonate the carboxylate salt and isolate the free carboxylic acid. jk-sci.com

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. libretexts.org The reaction requires heating the ester in the presence of excess water with a strong acid catalyst. chemguide.co.uk The process is an equilibrium and typically does not go to completion. libretexts.org Studies on the hydrolysis of methyl naphthoates have provided kinetic data for these transformations.

Table 3: Conditions for Ester Hydrolysis

| Condition | Reagent(s) | Solvent | Product (before workup) | Key Feature |

|---|---|---|---|---|

| Basic (Saponification) | NaOH or KOH | Water/Alcohol mixture | Carboxylate Salt | Irreversible |

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org this compound can be converted to other alkyl esters (e.g., ethyl, propyl) through this pathway. The reaction involves substituting the methyl group of the ester with a different alkyl group from the reactant alcohol.

This reaction can be catalyzed by either acids (e.g., H₂SO₄) or bases (e.g., sodium alkoxide). wikipedia.org The mechanism involves nucleophilic attack of the new alcohol on the ester carbonyl. To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess, and the methanol byproduct is often removed as it forms. wikipedia.org Milder, more specialized catalysts, such as certain zinc clusters, have also been developed to facilitate transesterification under nearly neutral conditions, which can be advantageous for substrates with sensitive functional groups. organic-chemistry.orgorganic-chemistry.org

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group at the C-3 position is a key site for various chemical modifications, including O-alkylation and O-acylation reactions. These transformations are fundamental in altering the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.

O-alkylation introduces an alkyl group to the hydroxyl oxygen, typically under basic conditions to deprotonate the phenol (B47542), followed by reaction with an alkyl halide. This conversion of the hydroxyl group to an ether linkage can serve as a protective strategy or as a means to introduce specific functionalities.

Similarly, O-acylation involves the esterification of the hydroxyl group, commonly achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction transforms the hydroxyl group into an ester, which can also function as a protecting group or modulate the molecule's biological activity.

Detailed research on specific O-alkylation and O-acylation reactions of this compound is not extensively documented in readily available literature. However, the expected reactivity based on general principles of organic chemistry is summarized in the table below.

| Reaction Type | Reagents | Product | Conditions |

| O-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) | Methyl 3-alkoxy-4-formylnaphthalene-2-carboxylate | Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF) |

| O-Acylation | Acyl chloride (e.g., CH₃COCl) or Acid anhydride (e.g., (CH₃CO)₂O) | Methyl 3-acyloxy-4-formylnaphthalene-2-carboxylate | Base (e.g., Pyridine, Triethylamine), Solvent (e.g., CH₂Cl₂, THF) |

This table represents expected reactions based on the functional groups present in this compound.

Electrophilic and Nucleophilic Reactions of the Naphthalene Core

The inherent reactivity of the naphthalene core of this compound allows for its use as a scaffold in the construction of more complex polycyclic aromatic systems. Annulation reactions, which involve the formation of a new ring fused to the existing naphthalene structure, are of particular interest in the synthesis of novel materials and biologically active compounds.

While specific examples of electrophilic substitution and annulation reactions on this compound are not widely reported, its structural motifs suggest its potential as a precursor for various polycyclic compounds. For instance, the presence of the formyl and methyl carboxylate groups could facilitate condensation reactions with suitable reagents to build new heterocyclic or carbocyclic rings.

The following table outlines potential annulation strategies based on the functional groups of the starting material.

| Annulation Strategy | Reagents and Conditions | Resulting Polycyclic System |

| Friedländer Annulation | Ketone with α-methylene group, Base | Substituted Benzo[g]quinoline |

| Combes Quinoline Synthesis | β-Diketone, Acid catalyst | Substituted Benzo[g]quinoline |

| Knoevenagel Condensation followed by Cyclization | Active methylene compound (e.g., malononitrile), Base, followed by thermal or acid-catalyzed cyclization | Substituted Benzo[h]chromene or related heterocycles |

This table illustrates hypothetical annulation reactions that could lead to the formation of polycyclic compounds from this compound.

Further research is required to fully explore and document the rich and varied chemical transformations of this compound.

Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Polycyclic Molecules

The naphthalene (B1677914) scaffold is a fundamental component in many organic materials and biologically active compounds, making its synthesis and functionalization an active area of research. nih.gov Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate, with its multiple reactive centers, is an ideal starting material for building more elaborate polycyclic systems. The formyl and hydroxyl groups can participate in cyclization reactions to form new rings fused to the naphthalene core, while the ester can be modified to introduce further complexity.

The utility of naphthalene derivatives as precursors for complex molecules is well-documented. For instance, multi-step synthetic pathways starting from simple 2-naphthol (B1666908) analogues have been developed to create complex tetracyclic heterosteroidal compounds. mdpi.com This highlights the potential of highly substituted naphthalenes, such as this compound, to serve as foundational units in the assembly of sophisticated, multi-ring systems relevant to medicinal chemistry and materials science. The inherent reactivity of its functional groups provides chemists with the tools to construct larger, more intricate molecular frameworks. evitachem.comnih.gov

| Reaction Type | Reactant/Condition | Resulting Structure Type | Potential Application |

|---|---|---|---|

| Annulation Reactions | Diels-Alder or other pericyclic reactions involving the naphthalene π-system | Extended Polycyclic Aromatic Systems | Organic Electronics, Dyes |

| Intramolecular Cyclization | Conversion of functional groups to facilitate ring closure | Tetracyclic or Pentacyclic Frameworks | Pharmaceutical Scaffolds mdpi.com |

| Condensation and Cyclization | Reaction with bifunctional reagents across the formyl and hydroxyl groups | Fused Heterocyclic-Polycyclic Hybrids | Bioactive Compounds |

Precursor to Fused Heterocyclic Systems (e.g., chromones, pyranones)

The ortho-hydroxy-formyl functionality positions this compound as an excellent precursor for the synthesis of fused heterocyclic systems. This structural motif is particularly suited for constructing naphthopyranones, which are naphthalene-fused analogues of chromones and pyranones. These fused systems are of significant interest due to their prevalence in natural products and their diverse pharmacological activities. ijrpc.com

The synthesis of the pyranone ring typically involves the condensation of the hydroxyl group and the formyl group with a C2 or C-C-O synthon. Various synthetic methodologies can be employed to achieve this transformation. For example, acid-catalyzed condensation with active methylene (B1212753) compounds, such as β-ketoesters or malonates, can lead to the formation of the fused pyranone ring. ijrpc.com The Vilsmeier-Haack reaction is another powerful tool for synthesizing chromones from phenolic precursors, which could be adapted for this system. ijrpc.comscirp.org The reactivity of the starting material allows for the creation of a library of diverse heterocyclic compounds by varying the reaction partner.

| Reagent Class | Specific Example | Reaction Type | Resulting Heterocycle |

|---|---|---|---|

| Active Methylene Compounds | Diethyl malonate | Knoevenagel Condensation / Cyclization | Naphtho[2,3-b]pyran-4-one derivative |

| β-Ketoesters | Ethyl acetoacetate | Acid or Base-catalyzed Condensation | Substituted Naphthopyranone |

| Wittig Reagents | (Carbethoxymethylene)triphenylphosphorane | Wittig Reaction followed by Cyclization | Naphthopyranone |

Synthesis of Specialized Naphthalene Derivatives

Beyond its use in building complex ring systems, this compound is a platform for creating a variety of specialized naphthalene derivatives through functional group interconversion. evitachem.com The presence of three distinct and reactive functional groups allows for selective modifications, leading to a wide array of new compounds with potentially unique chemical and physical properties. nih.gov Such derivatives are valuable in various fields, including medicinal chemistry and materials science. nih.gov

The formyl group can undergo reduction to a hydroxymethyl group, oxidation to a carboxylic acid, or participate in condensation reactions with amines to form imines or Schiff bases. evitachem.com The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other acid derivatives. evitachem.com The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. This ability to selectively manipulate each functional group makes the parent compound a versatile starting point for generating a diverse library of polysubstituted naphthalene derivatives. nih.gov

| Functional Group | Reaction | Reagent Example | Product Functional Group |

|---|---|---|---|

| Formyl (-CHO) | Reduction | Sodium borohydride (B1222165) (NaBH₄) | Hydroxymethyl (-CH₂OH) |

| Formyl (-CHO) | Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid (-COOH) |

| Methyl Carboxylate (-COOCH₃) | Hydrolysis | Sodium hydroxide (B78521) (NaOH) | Carboxylic Acid (-COOH) evitachem.com |

| Methyl Carboxylate (-COOCH₃) | Aminolysis | Ammonia (NH₃) or Primary/Secondary Amine | Amide (-CONH₂) |

| Hydroxyl (-OH) | Etherification (Williamson) | Methyl iodide (CH₃I), K₂CO₃ | Methoxy (B1213986) Ether (-OCH₃) |

Theoretical and Computational Investigations

Quantum Chemical Studies (e.g., DFT, HF, MP2)

Quantum chemical methods are instrumental in elucidating the molecular properties of complex organic structures. Techniques such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) offer varying levels of accuracy and computational cost for predicting electronic structure, reactivity, and stability.

The electronic structure of a molecule dictates its chemical behavior. DFT and other quantum chemical methods are used to calculate key electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

In studies of substituted naphthoic acids, it has been shown that electron-donating or electron-withdrawing groups significantly alter the electronic properties of the naphthalene (B1677914) ring system. sciencepublishinggroup.com For instance, a DFT study on various ortho-substituted naphthoic acids provided insights into how substituents affect the HOMO-LUMO gap, dipole moment, and other electronic descriptors. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of Ortho-Substituted Naphthoic Acid Derivatives (DFT/B3LYP)

| Compound | Total Energy (kcal/mol) | EHOMO (kcal/mol) | ELUMO (kcal/mol) | Dipole Moment (Debye) |

| Naphthoic acid | -3.60E+05 | -1.46E+02 | -4.8E+01 | 5.2561 |

| o-Hydroxy naphthoic acid | -4.08E+05 | -1.51E+02 | -4.20E+01 | 6.738 |

| o-Methoxy naphthoic acid | -4.32E+05 | -1.49E+02 | -4.14E+01 | 6.869 |

| o-Amino naphthoic acid | -3.95E+05 | -1.35E+02 | -3.83E+01 | 5.779 |

| o-Chloro naphthoic acid | -6.49E+05 | -1.49E+02 | -3.89E+01 | 3.707 |

Data adapted from a computational study on substituted naphthoic acids. researchgate.net

Transition State Theory (TST) is a fundamental concept in the study of chemical reaction rates. wikipedia.org Computational methods, particularly DFT, are extensively used to map out the potential energy surfaces of reactions, locate transition state structures, and calculate activation energies. chemrxiv.orgarxiv.org This information is vital for understanding the feasibility and kinetics of a chemical process.

For example, the synthesis of anilides from 3-hydroxy-2-naphthoic acid has been studied, revealing a reaction that proceeds through a series of sequential and parallel steps. ucj.org.ua Computational modeling of such reactions would involve identifying the key intermediates and transition states, and calculating the energy barriers for each step. The Arrhenius equation, which relates the rate constant to the activation energy, can then be used to predict reaction rates at different temperatures. ucj.org.ua

The effect of substituents on the rotational barriers of the carboxylic group in naphthoic acids has also been investigated using computational methods. sciencepublishinggroup.com These studies help in understanding the conformational dynamics and the energy required to interconvert different conformers, which can be crucial for receptor binding and other biological activities.

The three-dimensional structure of a molecule is critical to its function. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and to determine their relative energies. Due to the presence of rotatable bonds, such as the C-C bond connecting the carboxylic group and the C-O bond of the methyl ester, Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate can exist in multiple conformations.

Computational studies on related systems, such as substituted naphthoic acids, have explored the rotational barriers and conformational preferences of the carboxylic acid group. sciencepublishinggroup.com The stability of different conformers is influenced by factors like steric hindrance and intramolecular hydrogen bonding. In 3-Hydroxy-2-naphthoic acid, an intramolecular hydrogen bond can form between the hydroxyl and carboxyl groups, which would significantly influence its preferred conformation. rsc.org The addition of a formyl group at the 4-position and methylation of the carboxyl group would introduce further steric and electronic effects that would modulate the conformational landscape.

Molecular Dynamics Simulations in Reaction Environments

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules in various environments, such as in solution or within a biological system. mdpi.com MD simulations can offer insights into how a molecule like this compound interacts with solvent molecules and other solutes, and how these interactions influence its conformation and reactivity.

For instance, MD simulations have been used to study the nematic melt phase of a liquid crystalline copolyester containing 2-hydroxy-6-naphthoic acid units. acs.org These simulations provided detailed information on the conformational disorder and translational register of the polymer chains. While not directly on the target molecule, this demonstrates the capability of MD to probe the condensed-phase behavior of naphthoic acid derivatives.

In the context of a reaction environment, MD simulations can be used to sample the conformational space of the reactants, identify important reactant-solvent interactions, and provide starting structures for quantum mechanical calculations of the reaction pathway. For a molecule with multiple functional groups like this compound, understanding its dynamic behavior in a specific solvent is crucial for predicting its reactivity and the outcome of a chemical reaction.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate, both ¹H and ¹³C NMR spectra provide critical data for structural assignment.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton. A highly deshielded singlet above 10.0 ppm corresponds to the aldehydic proton of the formyl group. The protons on the naphthalene (B1677914) ring typically appear in the aromatic region between 7.0 and 9.0 ppm. A sharp singlet around 4.0 ppm is characteristic of the methyl ester (COOCH₃) protons. The phenolic hydroxyl proton signal is often broad and its chemical shift is dependent on solvent and concentration, but it is expected to be significantly downfield due to strong intramolecular hydrogen bonding with the adjacent ester carbonyl group.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbons of the formyl and ester groups are the most deshielded, appearing around 190 ppm and 170 ppm, respectively. The carbon of the methyl group in the ester function will produce a signal around 52 ppm. The ten carbons of the naphthalene ring, including those bearing substituents, resonate in the 110-160 ppm range.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm these assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons on the naphthalene ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, solidifying the complete structural assignment. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -CHO | ~10.2 | ~192 |

| -OH | >11.0 (broad) | - |

| Naphthalene-H | 7.5 - 8.8 (multiplets) | 118 - 138 |

| Naphthalene-C | - | 110 - 163 |

| -COOCH₃ | ~3.9 (singlet) | ~170 |

| -COOCH₃ | - | ~53 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. For this compound (molecular formula C₁₃H₁₀O₄), the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 230.0579 amu. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which confirms the elemental composition and distinguishes the compound from others with the same nominal mass. mdpi.com

The fragmentation pattern in electron impact (EI) mass spectrometry is predictable based on the functional groups present. Aromatic systems like naphthalene tend to produce a stable and prominent molecular ion peak. libretexts.org Key fragmentation pathways for this molecule would likely include:

Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group, resulting in an [M-31]⁺ ion.

Loss of the entire carbomethoxy group (•COOCH₃), leading to an [M-59]⁺ ion.

Loss of carbon monoxide (CO) from the formyl group, yielding an [M-28]⁺ ion.

Cleavage of the formyl proton, resulting in an [M-1]⁺ ion. libretexts.org

Analyzing these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the ester and formyl substituents on the naphthalene core.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Loss | Predicted m/z |

| [M]⁺ | - | ~230 |

| [M-1]⁺ | •H | ~229 |

| [M-29]⁺ | •CHO | ~201 |

| [M-31]⁺ | •OCH₃ | ~199 |

| [M-59]⁺ | •COOCH₃ | ~171 |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the conjugated formyl group is expected around 1695 cm⁻¹. evitachem.com The C=O stretch of the methyl ester group would typically appear around 1720-1740 cm⁻¹, but due to conjugation with the aromatic ring and strong intramolecular hydrogen bonding with the C3-hydroxyl group, this band is shifted to a lower frequency, likely below 1700 cm⁻¹.

A key feature is a very broad absorption band in the 3100-2500 cm⁻¹ region, which is characteristic of a strongly hydrogen-bonded hydroxyl (-OH) group. evitachem.commdpi.com This intramolecular hydrogen bond between the phenolic proton and the ester carbonyl oxygen forms a stable six-membered ring, significantly influencing the spectral features. mdpi.com Absorptions corresponding to aromatic C=C stretching are expected in the 1600-1450 cm⁻¹ region, and C-O stretching bands for the ester and phenol (B47542) groups would appear in the 1300-1100 cm⁻¹ range. evitachem.com

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic -OH (H-bonded) | 3100 - 2500 (broad) |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C=O Stretch | Ester (conjugated, H-bonded) | ~1680 |

| C=O Stretch | Formyl (conjugated) | ~1695 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-O Stretch | Ester and Phenol | 1300 - 1100 |

X-ray Crystallography for Solid-State Structure Determination

Furthermore, X-ray crystallography would reveal how the molecules pack in the solid state. Intermolecular interactions, such as π-π stacking between the electron-rich naphthalene rings of adjacent molecules and weaker C-H···O hydrogen bonds, could be identified, providing a complete picture of the crystal's supramolecular architecture. mdpi.com

Table 4: Information Obtainable from X-ray Crystallography

| Parameter | Description |

| Crystal System & Space Group | Defines the symmetry and repeating unit of the crystal lattice. |

| Bond Lengths & Angles | Precise distances and angles between atoms, confirming connectivity. |

| Torsional Angles | Describes the rotation around bonds and the orientation of substituents. |

| Intramolecular Interactions | Confirms the presence and geometry of hydrogen bonds. |

| Intermolecular Packing | Reveals π-π stacking, van der Waals forces, and other non-covalent interactions. |

| Overall Molecular Conformation | Provides the definitive three-dimensional structure in the solid state. |

Future Perspectives in the Research of Methyl 4 Formyl 3 Hydroxynaphthalene 2 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Routes with Green Chemistry Principles

The traditional synthesis of naphthalene (B1677914) derivatives often involves multi-step processes that may utilize hazardous reagents and generate significant waste. evitachem.com The future of synthesizing Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate lies in embracing the principles of green chemistry, which prioritize sustainability, efficiency, and safety.

Key areas for development include:

Catalysis: Shifting from stoichiometric reagents to catalytic systems can dramatically reduce waste. This includes exploring biocatalysts or earth-abundant metal catalysts that can operate under mild conditions.

Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or biodegradable solvents such as glycerol (B35011) is a critical goal. nih.gov

Atom Economy: Designing synthetic routes, such as multicomponent reactions (MCRs), that incorporate the maximum number of atoms from the reactants into the final product is essential for minimizing waste. nih.gov

Renewable Feedstocks: Investigating pathways that utilize starting materials derived from renewable biomass rather than petrochemical sources aligns with long-term sustainability objectives.

The table below compares a conventional synthetic approach with a prospective green alternative, highlighting the potential improvements.

| Feature | Conventional Synthesis | Prospective Green Synthesis |

| Starting Materials | Naphthalene derivatives, substituted phenols evitachem.com | Bio-based phenols or other renewable feedstocks |

| Reagents | Dicyclohexylcarbodiimide (B1669883) (DCC), Potassium permanganate (B83412) evitachem.com | Catalytic systems (e.g., biocatalysts, earth-abundant metals) |

| Solvents | Volatile organic compounds (e.g., acetone, carbon tetrachloride) amazonaws.com | Green solvents (e.g., water, glycerol, ionic liquids) nih.gov |

| Reaction Type | Multi-step acylation and oxidation evitachem.com | One-pot multicomponent reactions (MCRs) |

| Waste Profile | High E-factor (Environmental Factor) | Low E-factor, high atom economy |

By focusing on these green chemistry principles, future synthetic routes can be developed to be not only more environmentally friendly but also more cost-effective and efficient.

Exploration of Undiscovered Reactivity Pathways and Cascade Reactions

The unique arrangement of a formyl, a hydroxyl, and a carboxylate group on the naphthalene scaffold of this compound presents a rich landscape for exploring novel chemical transformations. evitachem.com While the individual functional groups have known reactivities—such as esterification of the carboxylic acid, reduction of the formyl group, and condensation reactions—their proximity allows for unique intramolecular and cascade reactions. evitachem.com

Future research should focus on:

Cascade Reactions: Designing multi-step, one-pot reactions where the product of an initial transformation triggers subsequent reactions. For example, an initial condensation with the formyl group could be followed by an intramolecular cyclization involving the hydroxyl group to rapidly build molecular complexity.

Novel Cyclizations: Investigating new methods to construct heterocyclic rings fused to the naphthalene core, using the existing functional groups as reactive handles.

C-H Activation: Utilizing the existing functional groups to direct the selective functionalization of otherwise unreactive C-H bonds on the naphthalene ring system.

Click Chemistry: Modifying the structure to incorporate moieties suitable for "click chemistry," a class of reactions known for their high efficiency and selectivity, enabling the straightforward linkage to other molecules. acs.org

The table below outlines potential reactivity pathways that merit further investigation.

| Reaction Type | Functional Groups Involved | Potential Products |

| Intramolecular Aldol Condensation | Formyl (-CHO), Naphthalene ring C-H | Fused cyclic ketones |

| Pictet-Spengler type Reaction | Formyl (-CHO), Hydroxyl (-OH) with an amine | Fused heterocyclic systems (e.g., Naphthopyrans) |

| Domino Knoevenagel/Michael Addition | Formyl (-CHO), Hydroxyl (-OH) | Complex polycyclic structures |

| Directed C-H Functionalization | Hydroxyl (-OH), Carboxylate (-COOCH3) | Substituted naphthalene derivatives with novel substitution patterns |

Exploring these advanced reactions will unlock the full potential of this compound as a versatile building block in organic synthesis.

Advanced Computational Modeling for Predictive Organic Chemistry

The integration of computational chemistry offers a powerful tool to accelerate the discovery and optimization of reactions involving this compound. By using theoretical models, researchers can predict molecular properties and reaction outcomes, thereby reducing the need for extensive empirical experimentation.

Key applications of computational modeling in this context include:

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT) to map out the energy profiles of potential reaction pathways, identify transition states, and calculate activation barriers. This insight is crucial for understanding why certain reactions are favored and for designing catalysts or conditions to promote desired outcomes.

Prediction of Properties: Calculating key physical and chemical properties, such as electronic structure, spectroscopic signatures (NMR, IR), and molecular orbital energies (HOMO/LUMO), which can help predict reactivity.

Virtual Screening: Modeling the interaction of derivatives with biological targets to guide the design of new molecules with potential therapeutic applications. Computational studies are already used to provide reasonable geometrical shapes for related synthesized ligands and their metal complexes. mdpi.com

The following table details specific computational methods and the insights they can provide for this molecule.

| Computational Method | Property/Information Predicted | Application in Research |

| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, electronic properties | Understanding reaction mechanisms, predicting selectivity, designing catalysts |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, electronic excitation energies | Predicting optical properties for materials science applications |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond strengths, non-covalent interactions | Analyzing intramolecular hydrogen bonding and its effect on reactivity |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Simulating the behavior of the molecule in different environments |

By leveraging these advanced computational tools, the exploration of this compound chemistry can become more predictive, efficient, and targeted, paving the way for rapid innovation.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis of naphthalene derivatives often involves Friedel-Crafts acylation or condensation reactions. For example, analogous compounds like (prop-2-yn-1-yloxy)naphthalene are synthesized using KCO in DMF as a base, followed by propargyl bromide addition . Optimization may include solvent selection (polar aprotic solvents like DMF enhance nucleophilicity), temperature control (room temperature to 80°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to electrophile). Reaction progress should be monitored via TLC (n-hexane:ethyl acetate, 9:1) . Post-synthesis purification via column chromatography or recrystallization is critical for yield improvement.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm functional groups (e.g., formyl protons at δ 9.8–10.2 ppm, ester carbonyl at δ 165–170 ppm).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was characterized using SHELX algorithms to determine bond lengths and angles .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. How does the solubility profile of this compound influence its applicability in aqueous vs. organic reaction systems?

- Methodological Answer : Solubility testing in solvents like DMSO, THF, and chloroform should precede experimental design. Polar substituents (hydroxyl, formyl) may enhance solubility in DMSO, while the aromatic core favors organic solvents. Stability studies (e.g., pH-dependent degradation in aqueous buffers) are critical for biological assays.

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . For example, studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate used DFT to analyze charge distribution and reactivity indices . Docking studies (AutoDock Vina) may assess interactions with biological targets, such as enzymes or receptors.

Q. How can contradictory data in structural or toxicity studies of this compound be resolved?

- Methodological Answer :

- Crystallographic discrepancies : Compare multiple datasets refined via SHELXL or OLEX2. For instance, ORTEP-3 can visualize thermal ellipsoids to identify disordered regions .

- Toxicological conflicts : Apply systematic review criteria (Table B-1, ) to evaluate study quality. Cohort vs. case-control studies may yield conflicting exposure-response relationships; meta-analysis can reconcile these .

Q. What experimental designs are recommended for investigating the environmental persistence and toxicological mechanisms of this compound?

- Methodological Answer :

- Environmental fate : Use OECD 307 guidelines to assess biodegradation in soil/water. Monitor transformation products via LC-MS .

- Toxicity assays : Follow inclusion criteria from naphthalene toxicology profiles (), including inhalation/oral exposure routes in rodent models. Measure hepatic/renal biomarkers (e.g., ALT, creatinine) and histopathology .

Q. How can crystallographic data (e.g., torsion angles, puckering parameters) enhance the understanding of this compound’s conformational stability?

- Methodological Answer : Analyze ring puckering via Cremer-Pople parameters () to quantify non-planarity. For example, the five-membered lactone ring in ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate was studied using torsion angles (θ) and amplitude (q) to assess strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.